REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][N:14]=[CH:13]2.CCN(CC)CC>CCO>[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][N:14]=[CH:13]3)[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=NNC2=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
in vacuo and addition of H2O
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with a saturated NaCl aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulted oil was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NC=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |